![molecular formula C9H12ClN3O B2459214 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol CAS No. 2200611-94-3](/img/structure/B2459214.png)
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
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Overview
Description
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclobutane derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body
Mode of Action
Compounds containing pyrimidine rings are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The specific interaction of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleotide synthesis and various signaling pathways
Result of Action
The effects would depend on the specific targets of the compound and the pathways it affects
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol. One area of interest is the development of new therapeutic agents based on this compound for the treatment of cancer and inflammation. Another area of interest is the investigation of its neuroprotective effects in animal models of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol involves the reaction of 5-chloro-2-methylamino-pyrimidine with cyclobutanone in the presence of a base catalyst. The resulting product is then purified using a series of chromatographic techniques to obtain the desired compound in high purity.
Scientific Research Applications
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new therapeutic agents.
properties
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)-methylamino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAKZGBCZPJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol |
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